molecular formula C11H12N2O2 B11896194 (S)-2-Amino-3-(1H-indol-5-yl)propanoic acid

(S)-2-Amino-3-(1H-indol-5-yl)propanoic acid

Cat. No.: B11896194
M. Wt: 204.22 g/mol
InChI Key: AYNAZYTXSBGFDA-VIFPVBQESA-N
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Description

(S)-2-Amino-3-(1H-indol-5-yl)propanoic acid is a chiral, non-proteinogenic amino acid featuring an indole moiety, making it a valuable building block in organic synthesis and medicinal chemistry research . This compound serves as a key synthetic intermediate for the development of novel GPR40 agonists, which are being investigated for the treatment of type 2 diabetes . The indole core structure is a privileged scaffold in drug discovery, often associated with biological activity. Researchers utilize this and similar indole-propanoic acid derivatives in Structure-Activity Relationship (SAR) studies to optimize potency and selectivity for target receptors . The compound's structure is analogous to endogenous amino acids, allowing it to be incorporated into peptide-mimetics and other biologically active molecules. It is strictly for research and development purposes in laboratory settings. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

(2S)-2-amino-3-(1H-indol-5-yl)propanoic acid

InChI

InChI=1S/C11H12N2O2/c12-9(11(14)15)6-7-1-2-10-8(5-7)3-4-13-10/h1-5,9,13H,6,12H2,(H,14,15)/t9-/m0/s1

InChI Key

AYNAZYTXSBGFDA-VIFPVBQESA-N

Isomeric SMILES

C1=CC2=C(C=CN2)C=C1C[C@@H](C(=O)O)N

Canonical SMILES

C1=CC2=C(C=CN2)C=C1CC(C(=O)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-3-(1H-indol-5-yl)propanoic acid can be achieved through several methods. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring . Another method involves the use of tryptophan synthase, an enzyme that catalyzes the conversion of indole-3-glycerol phosphate to this compound .

Industrial Production Methods

Industrial production of this compound typically involves microbial fermentation. Genetically engineered strains of bacteria, such as Escherichia coli, are used to produce tryptophan in large quantities. The fermentation process is optimized for high yield and purity, and the product is subsequently purified through crystallization and other separation techniques .

Chemical Reactions Analysis

Oxidation Reactions

The indole ring and side chain are susceptible to oxidation under specific conditions:

Reagent/ConditionsProduct FormedKey FindingsReferences
Hydrogen peroxide (H₂O₂), Fe²⁺Quinonoid intermediatesFenton reaction hydroxylates the indole ring at position 5.
Atmospheric O₂ (auto-oxidation)5-Hydroxyindole derivativesAuto-oxidation occurs in alkaline solutions, forming stable radicals.
Horseradish peroxidaseCross-linked dimeric structuresEnzymatic oxidation produces dimers via radical coupling.

Reduction Reactions

The compound undergoes selective reduction of its indole ring:

Reagent/ConditionsProduct FormedKey FindingsReferences
Sodium borohydride (NaBH₄), EtOHDihydroindole derivativesPartial saturation of the indole ring improves water solubility.
Catalytic hydrogenation (H₂/Pd-C)Tetrahydroindole analogsFull reduction requires elevated temperatures (80–100°C).

Substitution Reactions

The amino group participates in nucleophilic substitutions:

Schiff Base Formation

Reagent/ConditionsProduct FormedKey FindingsReferences
Aromatic aldehydes, EtOH, ΔSchiff base complexesDerivatives show enhanced antimicrobial activity compared to the parent compound.
Glyoxylic acid, pH 7.4Iminopropanoic acid derivativespH-dependent reaction yields stable conjugates for drug delivery.

Acylation

Reagent/ConditionsProduct FormedKey FindingsReferences
Acetic anhydride, pyridineN-Acetylated derivativeBlocks the amino group for targeted indole functionalization.

Decarboxylation Reactions

The carboxylic acid group is removed under thermal or enzymatic conditions:

Reagent/ConditionsProduct FormedKey FindingsReferences
Pyridine, 200°CTryptamine analogsDecarboxylation yield reaches 78% under inert atmosphere.
Aromatic L-amino acid decarboxylaseSerotonin precursorsEnzymatic decarboxylation is stereospecific (S-configuration retained).

Cyclization Reactions

The side chain facilitates ring-forming reactions:

Reagent/ConditionsProduct FormedKey FindingsReferences
AuCl₃, DCM, RTPolycyclic indole derivativesGold-catalyzed cyclization achieves >90% yield in mild conditions.
PPh₃, I₂, ΔIndoloquinolizidine frameworksForms six-membered rings via intramolecular C–N coupling.

Interaction with Electrophiles

The indole ring undergoes electrophilic substitution:

Reagent/ConditionsProduct FormedKey FindingsReferences
Bromine (Br₂), AcOH5-Bromoindole derivativeBromination occurs regioselectively at position 5.
Nitrating mixture (HNO₃/H₂SO₄)5-Nitroindole analogNitration requires strict temperature control (<10°C).

Enzymatic Modifications

Biological systems catalyze targeted transformations:

EnzymeProduct FormedKey FindingsReferences
Tryptophan hydroxylase5-HydroxytryptophanRate-limiting step in serotonin biosynthesis.
Gut microbiota TnaA5-Hydroxyindole (5-HI)Microbial metabolism reduces bioavailability by 40–60%.

Research Insights

  • Steric Effects : Bulky substituents on aryl halides reduce yields in Sonogashira couplings (e.g., 35% yield for ortho-substituted vs. 72% for para-substituted analogs) .

  • pH Dependency : Schiff base formation proceeds optimally at pH 7.4, with <10% yield observed at pH <5 .

  • Thermal Stability : Auto-oxidation accelerates above 50°C, necessitating cold storage for long-term stability.

Scientific Research Applications

Biological and Pharmacological Applications

Neurotransmitter Precursor
(S)-2-Amino-3-(1H-indol-5-yl)propanoic acid is a precursor to serotonin, a critical neurotransmitter involved in mood regulation and cognitive functions. The enzymatic conversion of tryptophan to serotonin involves hydroxylation by tryptophan hydroxylase followed by decarboxylation. This pathway has been extensively studied for its implications in mood disorders and depression treatment .

Neuroprotective Properties
Recent studies have highlighted the neuroprotective effects of derivatives of this compound against oxidative stress and neurotoxicity. For instance, indole derivatives demonstrated significant protection against Aβ-peptide-induced cell death in neuroblastoma cells, showcasing their potential in treating neurodegenerative diseases such as Alzheimer’s .

Antioxidant Activity
Research indicates that this compound exhibits antioxidant properties, which can mitigate oxidative damage in cells. This activity is crucial for developing therapeutic agents aimed at reducing oxidative stress-related pathologies .

Metabolic Pathways

Role in Metabolism
this compound is involved in several metabolic pathways, including the synthesis of hormones and neurotransmitters. Its unique structure allows it to interact with various enzymes and receptors, influencing metabolic processes .

Therapeutic Investigations

Potential Antiviral and Anticancer Properties
The compound has been investigated for its potential therapeutic effects beyond neurotransmitter synthesis. Studies suggest that certain derivatives may possess antiviral and anticancer properties, making them candidates for further pharmacological development .

Modulation of Immune Response
There is evidence that this compound can influence immune cell function. This modulation suggests therapeutic implications for autoimmune diseases and conditions where immune response needs to be carefully regulated .

Industrial Applications

Pharmaceutical Development
Due to its biological significance, this compound is utilized in the pharmaceutical industry as a building block for synthesizing more complex molecules. Its derivatives are being explored for their potential as drugs targeting various diseases .

Case Study 1: Neuroprotection Against Oxidative Stress

A study demonstrated that indole derivatives of this compound provided significant neuroprotection against hydrogen peroxide-induced oxidative stress in SH-SY5Y cells. The results indicated a reduction in lipid peroxidation and improved cell viability, underscoring the compound's potential in neurodegenerative disease therapies .

Case Study 2: GPR40 Agonism

Research into indole derivatives revealed their agonistic activity on G-protein coupled receptor 40 (GPR40), which is implicated in insulin secretion regulation. Compounds derived from this compound exhibited potent effects on glucose-stimulated insulin secretion, indicating their potential use in diabetes treatment .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key differences between (S)-2-Amino-3-(1H-indol-5-yl)propanoic acid and structurally related indole-containing amino acids, based on substituent positions, functional groups, and biological activities reported in the evidence.

Compound Substituent Position Functional Groups Reported Bioactivity/Properties References
(S)-2-Amino-3-(1H-indol-3-yl)propanoic acid (Tryptophan analog) 3-position None Precursor for serotonin synthesis; involved in protein biosynthesis and metabolic pathways.
(S)-2-Amino-3-(5-fluoro-1H-indol-3-yl)propanoic acid 3-position, 5-fluoro Fluorine at indole C-5 Enhanced metabolic stability; evaluated for antimycobacterial activity (non-toxic to HUVEC cells).
(S)-2-Amino-3-(4-bromo-1H-indol-3-yl)propanoic acid 3-position, 4-bromo Bromine at indole C-4 Used in medicinal chemistry for halogen bonding interactions; potential protease inhibitor.
(S)-2-Amino-3-(1-methyl-1H-indol-3-yl)propanoic acid 3-position, N-methyl Methyl at indole N-1 Improved lipophilicity; reduced polarity compared to unsubstituted analogs.
(S)-2-Amino-3-(5-chloro-1H-indol-3-yl)propanoic acid 3-position, 5-chloro Chlorine at indole C-5 Antiviral candidate; structural component in SARS-CoV-2 main protease inhibitors.
(S)-2-Amino-3-(1H-indol-4-yl)propanoic acid 4-position None Rare isomer; limited bioactivity data; used in fluorescence studies due to unique indole geometry.
This compound (Target Compound) 5-position None Hypothesized to exhibit distinct electronic and steric effects due to indole C-5 substitution. -

Key Comparative Insights:

Substituent Position Effects: Indole substitution at the 3-position (e.g., tryptophan analogs) is common in natural systems and drug design due to favorable interactions with binding pockets .

Functional Group Modifications: Halogenation (e.g., fluoro, bromo, or chloro) at the indole C-5 or C-4 positions enhances metabolic stability and introduces halogen-bonding interactions, critical for optimizing drug candidates .

Biological Activity: 5-Fluoro and 5-chloro indole-3-yl derivatives demonstrate antimycobacterial and antiviral activities, respectively, suggesting that halogenation at the 5-position could be a viable strategy for the target compound . Na-methylation of the amino acid backbone (as seen in SARS-CoV-2 protease inhibitors) reduces bioactivity, emphasizing the importance of free amino groups for potency .

Biological Activity

(S)-2-Amino-3-(1H-indol-5-yl)propanoic acid, commonly referred to as (S)-tryptophan, is a non-proteinogenic amino acid notable for its unique indole structure. This compound plays a significant role in various biological processes, particularly in neurotransmission and neuroprotection. This article explores its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C₁₁H₁₂N₂O₂
  • Molar Mass : Approximately 204.23 g/mol
  • Structure : The compound features an amino group, a carboxylic acid group, and an indole ring. This configuration allows it to participate in various biochemical pathways.

This compound exhibits several mechanisms of action:

  • Serotonin Precursor : It acts as a precursor for serotonin synthesis, influencing mood regulation and cognitive functions.
  • Receptor Interactions : The compound interacts with serotonin receptors (5-HT receptors), modulating neurotransmission and potentially alleviating symptoms associated with mood disorders.
  • Antioxidant Activity : It demonstrates antioxidant properties, protecting cells from oxidative stress by scavenging free radicals .

Neuroprotective Effects

Research indicates that (S)-tryptophan derivatives exhibit neuroprotective properties against various neurotoxic agents. For instance:

  • Oxidative Stress Protection : Studies have shown that derivatives of this compound can protect neuronal cells from oxidative stress induced by H₂O₂ and Aβ-peptide exposure .
  • Inhibition of Lipid Peroxidation : The compound has been found to inhibit lipid peroxidation, which is crucial in preventing neurodegenerative diseases .

Therapeutic Applications

  • Neurological Disorders : Due to its role in serotonin synthesis and neuroprotection, (S)-tryptophan is being investigated for its potential therapeutic effects in conditions like depression, anxiety, and neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
  • Anti-inflammatory Properties : Some studies suggest that the compound may also exhibit anti-inflammatory effects, which could be beneficial in treating inflammatory conditions associated with neurodegeneration .

Study 1: Neuroprotective Properties Against Oxidative Stress

A study conducted on SH-SY5Y neuroblastoma cells demonstrated that (S)-tryptophan derivatives significantly reduced cell death caused by oxidative stress. The results indicated that these compounds could maintain cellular viability under conditions of induced oxidative stress by inhibiting reactive oxygen species (ROS) generation .

Study 2: Serotonin Modulation in Animal Models

In animal models, administration of (S)-tryptophan has shown to enhance serotonin levels, leading to improved mood and behavioral outcomes. This effect was particularly noted in models simulating depression-like symptoms .

Comparative Analysis with Similar Compounds

Compound NameStructure SimilarityBiological Activity
TryptophanEssential amino acidPrecursor for serotonin
SerotoninDerived from tryptophanNeurotransmitter involved in mood
Indole-3-acetic acidPlant hormoneInvolved in growth and development

This compound is unique due to its specific orientation of substituents on the indole ring, enhancing its biological activity compared to other indole derivatives.

Q & A

Q. What are the established synthetic routes for (S)-2-Amino-3-(1H-indol-5-yl)propanoic acid, and how can enantiomeric purity be ensured?

  • Methodological Answer : Synthesis typically involves solid-phase peptide synthesis (SPPS) or biocatalytic approaches. For SPPS, Fmoc-protected indole derivatives are coupled to a resin-bound amino acid backbone, followed by deprotection and cleavage. Biocatalytic methods, such as ammonia lyase-mediated reactions, can stereoselectively generate the (S)-enantiomer (e.g., as demonstrated for similar thiophene-substituted propanoic acids) . Enantiomeric purity is confirmed via chiral HPLC or circular dichroism (CD) spectroscopy, with optimized mobile phases (e.g., hexane/isopropanol with 0.1% trifluoroacetic acid) to resolve chiral centers .

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodological Answer :
  • 1H-NMR and 13C-NMR : Assign protons and carbons, with indole NH peaks typically appearing at δ 10.5–11.0 ppm.
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., ESI+ for [M+H]+ ions).
  • FT-IR : Identify functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹).
  • X-ray crystallography : Resolve absolute configuration if single crystals are obtainable .

Q. How can solubility challenges during purification be addressed?

  • Methodological Answer : The compound’s zwitterionic nature limits solubility in nonpolar solvents. Acidic/basic conditions (e.g., 0.1 M HCl or NaOH) can protonate/deprotonate functional groups to enhance solubility. Ion-exchange chromatography (e.g., Dowex resin) or recrystallization in polar solvents (e.g., water/ethanol mixtures) are effective. For derivatives, converting to a hydrochloride salt improves aqueous solubility, as seen in related dihydrochloride analogs .

Advanced Research Questions

Q. How do structural modifications (e.g., halogenation) at the indole 5-position affect biological activity?

  • Methodological Answer : Fluorination at the 5-position (as in 5-fluoroindole derivatives) enhances metabolic stability and alters binding affinity to serotonin receptors. Comparative studies involve synthesizing analogs via Pd-catalyzed cross-coupling or electrophilic substitution, followed by enzyme inhibition assays (e.g., tryptophan hydroxylase) or radioligand binding assays. Computational docking (e.g., AutoDock Vina) predicts interactions with active sites .

Q. What experimental strategies resolve contradictions in reported enzymatic interaction data?

  • Methodological Answer : Discrepancies may arise from variations in assay conditions (pH, cofactors) or compound purity. Standardize protocols:
  • Use HPLC-purified compound (≥98% purity).
  • Control for trace metal ions (e.g., EDTA in buffers).
  • Validate enzyme activity with positive controls (e.g., 5-HTP for tryptophan hydroxylase).
    Reproducibility is tested across multiple cell lines (e.g., HEK293 vs. SH-SY5Y) .

Q. How can metabolic pathways of this compound be traced in vivo?

  • Methodological Answer : Isotopic labeling (e.g., 13C or 15N at the α-amino group) enables tracking via LC-MS/MS. In rodent models, administer the labeled compound and analyze plasma, cerebrospinal fluid, and tissue homogenates. Compare with known metabolites of 5-hydroxytryptophan (5-HTP), such as serotonin or 5-HIAA, to identify shared or unique pathways .

Q. What role does stereochemistry play in its interaction with amino acid transporters?

  • Methodological Answer : The (S)-enantiomer is preferentially transported by LAT1 (L-type amino acid transporter 1), critical for blood-brain barrier penetration. Competitive uptake assays using [3H]-labeled leucine or phenylalanine in transfected MDCK cells quantify transport efficiency. Knockdown via siRNA confirms transporter specificity .

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